Cas no 313660-49-0 (2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate)

2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate is a synthetic organic compound featuring a fluorinated phenyl ester linked to a pentyl-substituted pyridylbenzoate moiety. This structure imparts unique physicochemical properties, making it valuable in advanced material science and pharmaceutical research. The fluorine substitution enhances stability and influences electronic characteristics, while the pentyl chain contributes to lipophilicity, potentially improving solubility in organic matrices. Its precise molecular architecture allows for tailored applications in liquid crystal formulations or as an intermediate in medicinal chemistry. The compound’s well-defined structure ensures reproducibility in synthesis, supporting its use in high-precision industrial and academic applications. Analytical characterization confirms high purity, meeting rigorous research standards.
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate structure
313660-49-0 structure
Product name:2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
CAS No:313660-49-0
MF:C23H22FNO2
MW:363.424689769745
CID:6565895

2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
    • Benzoic acid, 4-(5-pentyl-2-pyridinyl)-, 2-fluorophenyl ester
    • Inchi: 1S/C23H22FNO2/c1-2-3-4-7-17-10-15-21(25-16-17)18-11-13-19(14-12-18)23(26)27-22-9-6-5-8-20(22)24/h5-6,8-16H,2-4,7H2,1H3
    • InChI Key: WARAXPKOKFRSAI-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=CC=C1F)(=O)C1=CC=C(C2=NC=C(CCCCC)C=C2)C=C1

Experimental Properties

  • Density: 1.143±0.06 g/cm3(Predicted)
  • Boiling Point: 533.6±50.0 °C(Predicted)
  • pka: 4.32±0.25(Predicted)

2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0345-0275-25mg
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0345-0275-75mg
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0345-0275-5mg
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0345-0275-20mg
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0345-0275-50mg
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0345-0275-2μmol
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0345-0275-15mg
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0345-0275-10μmol
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0345-0275-3mg
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0345-0275-30mg
2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
313660-49-0 90%+
30mg
$119.0 2023-05-17

2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate Related Literature

Additional information on 2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate

Recent Advances in the Study of 2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate (CAS: 313660-49-0)

The compound 2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate (CAS: 313660-49-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of modulating specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its utility as a lead compound for drug development.

One of the key areas of interest is the compound's role as a modulator of enzyme activity. Recent research published in the Journal of Medicinal Chemistry (2023) highlights its ability to selectively inhibit certain kinases, which are critical targets in the treatment of various cancers and inflammatory diseases. The study employed a combination of in vitro assays and computational modeling to elucidate the binding interactions between 2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate and its target enzymes, revealing a high degree of specificity and potency.

Another significant development is the exploration of this compound's pharmacokinetic properties. A 2024 study in the European Journal of Pharmaceutical Sciences investigated its absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models. The results indicated favorable bioavailability and metabolic stability, suggesting its potential for further development as an oral therapeutic agent. However, the study also noted the need for optimization to address certain challenges related to plasma protein binding and tissue penetration.

In addition to its pharmacological applications, 2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate has been studied for its chemical reactivity and potential as a building block for more complex molecules. A recent publication in Organic Letters (2024) described a novel synthetic route for this compound, emphasizing its versatility in organic synthesis. The authors demonstrated its utility in the construction of heterocyclic frameworks, which are prevalent in many biologically active compounds.

Despite these promising findings, challenges remain in the clinical translation of 2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate. Issues such as toxicity profiles, off-target effects, and scalability of synthesis need to be addressed in future studies. Ongoing research is expected to focus on these aspects, with the aim of advancing this compound toward preclinical and clinical evaluation.

In conclusion, the recent studies on 2-fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate (CAS: 313660-49-0) underscore its potential as a valuable tool in chemical biology and drug discovery. Its unique structural and pharmacological properties make it a promising candidate for further investigation, particularly in the development of targeted therapies for complex diseases. Future research will likely explore its applications in combination therapies and its potential to address unmet medical needs.

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